H-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-OH
Overview
Description
The compound H-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-OH is a peptide consisting of six D-alanine residues. It is a substrate for D-aminopeptidase, an enzyme involved in the metabolism of D-amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-OH typically involves the stepwise addition of D-alanine residues to a growing peptide chain. This can be achieved using solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid support. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. The use of automated peptide synthesizers can enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
H-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-OH can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be cleaved by hydrolytic enzymes or under acidic or basic conditions.
Oxidation: The amino groups can be oxidized to form corresponding oximes or nitroso derivatives.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases or chemical hydrolysis using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium hypochlorite.
Substitution: Electrophiles such as acyl chlorides or alkyl halides.
Major Products Formed
Hydrolysis: Shorter peptide fragments or free D-alanine residues.
Oxidation: Oximes or nitroso derivatives of the peptide.
Substitution: Acylated or alkylated derivatives of the peptide.
Scientific Research Applications
H-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-OH has several scientific research applications, including:
Biochemistry: Used as a substrate to study the activity and specificity of D-aminopeptidases.
Microbiology: Investigated for its role in bacterial cell wall synthesis and its potential as a target for antibiotic development.
Pharmacology: Explored for its potential therapeutic applications in modulating enzyme activity and metabolic pathways.
Analytical Chemistry: Utilized in the development of assays and analytical methods for detecting and quantifying D-amino acids.
Mechanism of Action
The mechanism of action of H-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-OH involves its interaction with D-aminopeptidases. These enzymes recognize the peptide and catalyze the hydrolysis of the peptide bonds, releasing free D-alanine residues. This process is essential for the metabolism of D-amino acids and the regulation of various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
H-D-Ala-D-Ala-D-Ala-D-Ala-OH: A shorter peptide with four D-alanine residues.
H-D-Ala-D-Ala-OH: A dipeptide with two D-alanine residues.
H-D-Ala-OH: A single D-alanine residue.
Uniqueness
H-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-OH is unique due to its longer peptide chain, which may confer different biochemical properties and interactions compared to shorter peptides. Its extended structure allows for more extensive interactions with enzymes and other biomolecules, making it a valuable tool for studying enzyme specificity and activity .
Properties
IUPAC Name |
(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N6O7/c1-7(19)13(25)20-8(2)14(26)21-9(3)15(27)22-10(4)16(28)23-11(5)17(29)24-12(6)18(30)31/h7-12H,19H2,1-6H3,(H,20,25)(H,21,26)(H,22,27)(H,23,28)(H,24,29)(H,30,31)/t7-,8-,9-,10-,11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHDFPIXRRJBKM-PAUJSFGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](C)C(=O)N[C@H](C)C(=O)N[C@H](C)C(=O)N[C@H](C)C(=O)N[C@H](C)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N6O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60781621 | |
Record name | D-Alanyl-D-alanyl-D-alanyl-D-alanyl-D-alanyl-D-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60781621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
286842-36-2 | |
Record name | D-Alanyl-D-alanyl-D-alanyl-D-alanyl-D-alanyl-D-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60781621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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